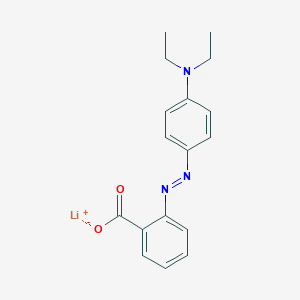
Ethyl Red lithium
Vue d'ensemble
Description
Ethyl Red lithium is an organolithium compound represented by the formula C₂H₅Li. It consists of an ethyl group (C₂H₅) bonded to a lithium atom, making it a powerful nucleophile and base used in organic synthesis. This compound plays a significant role in forming carbon-carbon bonds, deprotonation reactions, and facilitating various coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl Red lithium can be synthesized through the reaction of ethyl chloride with lithium metal in benzene or an aliphatic hydrocarbon like hexane . The reaction is as follows: [ \text{C}_2\text{H}_5\text{Cl} + 2\text{Li} \rightarrow \text{C}_2\text{H}_5\text{Li} + \text{LiCl} ]
Industrial Production Methods
In industrial settings, the preparation of this compound involves similar methods but on a larger scale. The reaction is typically carried out in a controlled environment to prevent the highly reactive compound from coming into contact with moisture or air, which can lead to unwanted side reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl Red lithium undergoes various types of reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols.
Deprotonation: It can deprotonate weak acids, creating carbanions that can participate in further reactions.
Coupling Reactions: It facilitates the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form alcohols.
Weak Acids: Deprotonates acids to form carbanions.
Electrophilic Substrates: Reacts with alkyl halides and epoxides.
Major Products Formed
Alcohols: From reactions with carbonyl compounds.
Carbanions: From deprotonation of weak acids.
Coupled Products: From reactions with electrophilic substrates.
Applications De Recherche Scientifique
Ethyl Red lithium is widely used in scientific research due to its versatility:
Chemistry: Used in the synthesis of complex organic molecules, facilitating the formation of carbon-carbon bonds.
Biology: Plays a role in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceuticals and fine chemicals.
Industry: Employed in the production of polymers and other industrial chemicals.
Mécanisme D'action
Ethyl Red lithium acts as a strong nucleophile due to the presence of the carbon-lithium bond, which has significant electron density. It typically reacts with electrophilic substrates such as carbonyl compounds, alkyl halides, and epoxides. By attacking these electrophiles, this compound facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, thus playing a crucial role in various synthetic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl lithium (CH₃Li)
- Butyl lithium (C₄H₉Li)
- Phenyl lithium (C₆H₅Li)
Uniqueness
Ethyl Red lithium is unique due to its specific reactivity and the ability to selectively functionalize various substrates. Its ethyl group allows for different reactivity patterns compared to other organolithium compounds, making it a valuable reagent in organic synthesis .
Propriétés
Numéro CAS |
171051-77-7 |
|---|---|
Formule moléculaire |
C17H19LiN3O2 |
Poids moléculaire |
304.3 g/mol |
Nom IUPAC |
lithium (E)-2-((4-(diethylamino)phenyl)diazenyl)benzoate |
InChI |
InChI=1S/C17H19N3O2.Li/c1-3-20(4-2)14-11-9-13(10-12-14)18-19-16-8-6-5-7-15(16)17(21)22;/h5-12H,3-4H2,1-2H3,(H,21,22); |
Clé InChI |
YLTOALANXIXJPG-UHFFFAOYSA-N |
SMILES |
O=C([O-])C1=CC=CC=C1/N=N/C2=CC=C(N(CC)CC)C=C2.[Li+] |
SMILES canonique |
[Li].CCN(CC)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Ethyl Red lithium; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-fluoro-3-(prop-2-enamido)phenyl]-1-(2-fluorophenyl)-1H-pyrazole-4-carboxamide](/img/structure/B607304.png)










